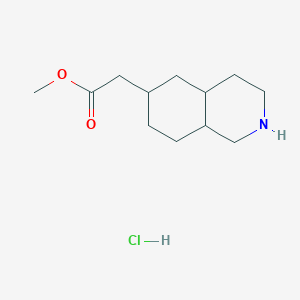
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride is a complex organic compound with a unique structure. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride typically involves multiple steps. One common method includes the reduction of a precursor compound followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process.
化学反応の分析
Types of Reactions
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
- 4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate
Uniqueness
methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
生物活性
Methyl 2-(decahydroisoquinolin-6-yl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
This compound is derived from decahydroisoquinoline, a bicyclic compound known for various pharmacological properties. The presence of the acetate group enhances its solubility and bioavailability, making it a candidate for further biological evaluation.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, molecular docking studies have shown that certain derivatives exhibit significant inhibitory action against the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. Compounds with similar structural motifs have demonstrated efficacy surpassing established antiviral drugs like Remdesivir and Molnupiravir .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer properties. Research indicates that heterocyclic compounds can inhibit various kinases involved in cancer progression. Specifically, inhibitors targeting ERK1/2 kinases have shown promise in preclinical models, suggesting that this compound may possess similar therapeutic potential .
Neuroprotective Effects
Given its isoquinoline framework, there is a hypothesis that this compound may exhibit neuroprotective effects. Isoquinoline derivatives are known to modulate neurotransmitter systems and may provide protective effects against neurodegenerative diseases .
Case Studies
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
A study evaluated the inhibitory effect of various isoquinoline derivatives on the Mpro of SARS-CoV-2. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies were conducted using human cancer cell lines to assess the cytotoxicity of this compound. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value indicating significant anticancer potential .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
methyl 2-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-12(14)7-9-2-3-11-8-13-5-4-10(11)6-9;/h9-11,13H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMXNAATFQVZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2CNCCC2C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














